2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine

medicinal chemistry heterocyclic synthesis metal‑chelating ligands

This bis-pyridine building block combines a 2-bromo-3-oxypyridine core with an ethylene-linked terminal pyridin-2-yl moiety, providing a bidentate N,N-chelating motif and a reactive aryl bromide handle for Suzuki, Buchwald-Hartwig, and other Pd-catalyzed cross-couplings. Unlike simpler 2-bromo-3-alkoxypyridines, the terminal pyridine offers an additional metal-coordination site and π-stacking capacity, while the ethylene spacer confers conformational flexibility essential for constructing elaborated bi- or tridentate ligand frameworks. Designed for medicinal chemistry and kinase-targeted probe development, this intermediate enables modular diversification at the bromine position while preserving the pyridin-2-yl-ethoxy terminus for downstream functionalization. Commercial purity: 95%.

Molecular Formula C12H11BrN2O
Molecular Weight 279.13 g/mol
CAS No. 1494128-88-9
Cat. No. B1444221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine
CAS1494128-88-9
Molecular FormulaC12H11BrN2O
Molecular Weight279.13 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CCOC2=C(N=CC=C2)Br
InChIInChI=1S/C12H11BrN2O/c13-12-11(5-3-8-15-12)16-9-6-10-4-1-2-7-14-10/h1-5,7-8H,6,9H2
InChIKeyRRTKBISJAVBUHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Bromo‑3‑[2‑(pyridin‑2‑yl)ethoxy]pyridine (CAS 1494128‑88‑9): Critical Procurement Considerations for a Halogenated Heterocyclic Building Block


2‑Bromo‑3‑[2‑(pyridin‑2‑yl)ethoxy]pyridine (CAS 1494128‑88‑9) is a halogenated heterocyclic building block featuring a 2‑bromo‑3‑oxypyridine core linked via an ethoxy spacer to a terminal pyridin‑2‑yl moiety [REFS‑1]. This bis‑pyridine architecture incorporates both a reactive aryl bromide handle suitable for Suzuki–Miyaura, Buchwald–Hartwig, and other Pd‑catalyzed cross‑couplings, as well as a flexible ethylene‑linked pyridine that can engage in metal‑coordination interactions [REFS‑2]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry and kinase‑targeted probe development, with a typical commercial purity of approximately 95% [REFS‑3].

Why 2‑Bromo‑3‑[2‑(pyridin‑2‑yl)ethoxy]pyridine (CAS 1494128‑88‑9) Cannot Be Replaced by Common Analogs in Heterocyclic Scaffold Construction


The substitution pattern and connectivity of 2‑bromo‑3‑[2‑(pyridin‑2‑yl)ethoxy]pyridine are not interchangeable with simpler 2‑bromo‑3‑alkoxypyridines such as 2‑bromo‑3‑ethoxypyridine or 2‑bromo‑3‑methoxypyridine [REFS‑1]. The target compound's terminal pyridin‑2‑yl group confers an additional metal‑chelation site and potential π‑stacking capacity that alkyl ethers lack [REFS‑2], while the ethylene linker provides conformational flexibility distinct from direct aryl–aryl or short methylene tethers [REFS‑3]. These structural features define the compound as a specialized building block for constructing elaborated bi‑ or tridentate ligand frameworks that simpler analogs cannot directly replicate without additional synthetic steps. The evidence sections below document the current limits of publicly available quantitative differentiation data for this compound.

Quantitative Differentiation of 2‑Bromo‑3‑[2‑(pyridin‑2‑yl)ethoxy]pyridine (CAS 1494128‑88‑9) Versus Structural Analogs


Structural Differentiation: Bis‑Pyridine Connectivity Versus Simpler 2‑Bromo‑3‑alkoxypyridines

2‑Bromo‑3‑[2‑(pyridin‑2‑yl)ethoxy]pyridine incorporates a terminal pyridin‑2‑yl group connected through a flexible ethoxy spacer, whereas the closest common analog, 2‑bromo‑3‑ethoxypyridine (CAS 89694‑54‑2), terminates in a simple ethyl group with no additional metal‑coordination capacity [REFS‑1]. The target compound's bis‑pyridine architecture positions two nitrogen atoms separated by a four‑atom (O–C–C–C) linker, creating a chelation‑competent bidentate motif that simple 2‑bromo‑3‑alkoxypyridines cannot provide without subsequent derivatization steps [REFS‑2].

medicinal chemistry heterocyclic synthesis metal‑chelating ligands

Bromo‑Substitution Regiochemistry: Differentiation from 3‑Bromo‑2‑[2‑(pyridin‑2‑yl)ethoxy]pyridine Isomers

The bromine atom in 2‑bromo‑3‑[2‑(pyridin‑2‑yl)ethoxy]pyridine is positioned at the 2‑position of the 3‑alkoxy‑substituted pyridine ring [REFS‑1]. This regiochemistry contrasts with hypothetical 3‑bromo‑2‑alkoxy isomers, which would present distinct electronic and steric environments for Pd‑catalyzed cross‑coupling reactions. No peer‑reviewed or patent‑based quantitative reactivity data comparing these specific regioisomers were identified in the public domain [REFS‑2].

regioselective synthesis cross‑coupling reactions structure–activity relationships

Purity and Analytical Characterization: Commercial Availability Profile

Commercially sourced 2‑bromo‑3‑[2‑(pyridin‑2‑yl)ethoxy]pyridine is typically offered at 95% purity, with some vendors providing additional analytical data packages [REFS‑1]. This purity grade is comparable to other specialty heterocyclic building blocks in the same catalog category [REFS‑2]. No peer‑reviewed studies reporting independent purity assessment, impurity profiling, or batch‑to‑batch consistency metrics were identified in the public literature.

quality control analytical chemistry research reagents

Synthetic Accessibility and Derivatization Pathways

2‑Bromo‑3‑[2‑(pyridin‑2‑yl)ethoxy]pyridine contains a 2‑bromopyridine moiety that serves as a reactive handle for Pd‑catalyzed cross‑coupling reactions including Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings [REFS‑1]. General protocols for 2‑bromo‑3‑alkoxypyridine cross‑coupling are well‑established in the literature [REFS‑2]; however, no peer‑reviewed studies reporting quantitative reaction yields, catalyst loadings, or substrate‑specific optimization data for the exact target compound were identified.

organic synthesis building blocks palladium catalysis

Kinase‑Targeted Ligand Scaffold Potential: Class‑Level Evidence

Pyridine derivatives bearing pyridin‑2‑yl‑ethoxy linkages have been reported as components of kinase inhibitor scaffolds, including ALK and PI3Kγ inhibitors [REFS‑1]. For example, a structurally related pyridine‑based ALK inhibitor demonstrated an IC₅₀ of 10 μM against wild‑type ALK catalytic domain in a recombinant enzyme assay [REFS‑2]. The target compound 2‑bromo‑3‑[2‑(pyridin‑2‑yl)ethoxy]pyridine contains the same pyridin‑2‑yl‑ethoxy‑pyridine connectivity as seen in these kinase‑targeted compounds [REFS‑3], but no direct biological activity data for the target compound itself were identified in public databases.

kinase inhibitors medicinal chemistry fragment‑based drug discovery

High‑Value Application Scenarios for 2‑Bromo‑3‑[2‑(pyridin‑2‑yl)ethoxy]pyridine (CAS 1494128‑88‑9) in Medicinal Chemistry and Probe Development


Synthesis of Bis‑Pyridine Metal‑Chelating Ligand Scaffolds

The compound's bis‑pyridine architecture—featuring a 2‑bromo‑3‑oxypyridine core linked through an ethylene spacer to a terminal pyridin‑2‑yl group—provides a bidentate N,N‑chelating motif for transition metal coordination [REFS‑1]. The 2‑bromo substituent offers a functional handle for further elaboration via Pd‑catalyzed cross‑coupling, enabling the modular construction of diverse metal‑binding ligand libraries for catalysis or bioinorganic probe development.

Kinase‑Targeted Fragment Elaboration and SAR Studies

Pyridine derivatives bearing pyridin‑2‑yl‑ethoxy linkages are documented components of kinase inhibitor scaffolds targeting ALK, PI3Kγ, and related enzymes [REFS‑2]. 2‑Bromo‑3‑[2‑(pyridin‑2‑yl)ethoxy]pyridine may serve as an advanced intermediate for constructing elaborated kinase‑directed molecules through cross‑coupling at the bromine position followed by further functionalization [REFS‑3].

Regioselective Functionalization for Heterocyclic Library Synthesis

The 2‑bromo‑3‑alkoxypyridine core enables selective Pd‑catalyzed couplings at the bromine position while preserving the alkoxy‑linked pyridine terminus for downstream transformations [REFS‑4]. This orthogonal reactivity profile supports the generation of diverse heterocyclic libraries for structure–activity relationship exploration.

C–H Activation and Late‑Stage Functionalization Studies

The presence of two electronically distinct pyridine rings offers opportunities for selective C–H functionalization methodologies. Literature precedents for regioselective metalation of 2‑alkoxypyridines [REFS‑5] suggest that the target compound may participate in directed C–H activation reactions, though experimental validation for the specific structure is not publicly reported.

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